1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride
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Overview
Description
1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride is a synthetic compound with a unique spirocyclic structure. It is primarily used as an intermediate in the synthesis of various pharmaceuticals, including antifungal agents, antibiotics, and anti-inflammatory agents. The compound’s molecular formula is C11H14N2O.2ClH, and it has a molecular weight of 263.17 g/mol .
Preparation Methods
The synthesis of 1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of 3-chloropyridine with 2-methyl-3-buten-2-ol to form the desired pyridine product.
Reduction Reaction: The pyridine product is then reduced using sodium borohydride to yield the piperidine product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of different solvents and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of piperazine, quinoline, and pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the development of various pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The exact mechanism of action of 1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride can be compared with other spirocyclic compounds, such as:
7-fluoro-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine]: This compound has a similar spirocyclic structure but includes a fluorine atom, which may alter its chemical properties and reactivity.
1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine] hydrochloride: This compound is closely related but differs in its chloride content and molecular weight.
The uniqueness of 1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride lies in its specific spirocyclic structure and its utility as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals.
Properties
Molecular Formula |
C11H16Cl2N2O |
---|---|
Molecular Weight |
263.16 g/mol |
IUPAC Name |
spiro[1H-furo[3,4-c]pyridine-3,3'-piperidine];dihydrochloride |
InChI |
InChI=1S/C11H14N2O.2ClH/c1-3-11(8-13-4-1)10-6-12-5-2-9(10)7-14-11;;/h2,5-6,13H,1,3-4,7-8H2;2*1H |
InChI Key |
AMBUHBUZDSZZOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)C3=C(CO2)C=CN=C3.Cl.Cl |
Origin of Product |
United States |
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